4-amino-N-(3-chlorophenyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamides, including compounds similar to 4-amino-N-(3-chlorophenyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClN2O/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,15H2,(H,16,17) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Diagnostic Applications
4-amino-N-(3-chlorophenyl)benzamide, as part of the metoclopramide compound, has shown utility in various diagnostic applications. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, and aids in emergency endoscopy in upper gastrointestinal hemorrhage. The compound promotes gastric emptying, which is crucial before anesthesia, and its accelerated gastric emptying is reflected in the absorption effects of other drugs, proving its significance in enhancing the diagnostic accuracy of certain medical conditions and treatments (Pinder et al., 2012).
Environmental Impact and Degradation
Research on chlorophenols, closely related to the chlorophenyl component of this compound, indicates that these compounds generally exert moderate toxic effects to mammalian and aquatic life. However, the environmental persistence of chlorophenols like 3-chlorophenol can become moderate to high depending on environmental conditions, with a notable strong organoleptic effect (Krijgsheld & Gen, 1986).
Synthetic and Structural Applications
The compound’s relevance extends into synthetic chemistry, with its structural properties being of significant interest. For instance, the reaction of chloral with substituted anilines, related to the chlorophenyl component, leads to various products, indicative of the compound's utility in forming novel substances with potential applications in multiple fields. High-resolution spectroscopy and ab initio calculations on such compounds provide insights into their conformations and potential uses (Issac & Tierney, 1996).
Pharmaceutical and Biological Relevance
Studies on related compounds such as benzofused thiazole derivatives, which may share structural similarities with this compound, indicate potential for pharmaceutical applications. These compounds exhibit promising antioxidant and anti-inflammatory activities, highlighting the broader spectrum of applications for compounds structurally related to this compound (Raut et al., 2020).
Properties
IUPAC Name |
4-amino-N-(3-chlorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETFINUAVMEDNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356977 |
Source
|
Record name | 4-amino-N-(3-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888-80-2 |
Source
|
Record name | 4-Amino-N-(3-chlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-(3-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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